
Isovitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-Isovitamin D3, also known as (5E)-isocholecalciferol, is a synthetic analog of vitamin D3. This compound is structurally similar to vitamin D3 but has a different configuration at the 5th position, which gives it unique properties. Vitamin D3 is essential for calcium and phosphorus homeostasis in the body, and its analogs are studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-Isovitamin D3 involves several steps, starting from a suitable precursor such as 7-dehydrocholesterol. The key steps include:
Isomerization: Conversion of 7-dehydrocholesterol to previtamin D3 through UV irradiation.
Thermal Isomerization: Previtamin D3 is then thermally isomerized to vitamin D3.
Selective Isomerization: The final step involves the selective isomerization of vitamin D3 to (5E)-Isovitamin D3 using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of (5E)-Isovitamin D3 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale UV irradiation: Using industrial UV lamps to convert 7-dehydrocholesterol to previtamin D3.
Controlled thermal isomerization: Using industrial reactors to ensure uniform heating and conversion to vitamin D3.
Catalytic isomerization: Employing specialized catalysts to achieve high yield and purity of (5E)-Isovitamin D3.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-Isovitamin D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Hydroxy derivatives of (5E)-Isovitamin D3.
Reduction: Saturated analogs of (5E)-Isovitamin D3.
Substitution: Halogenated derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
(5E)-Isovitamin D3 has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs.
Biology: Investigated for its role in calcium and phosphorus metabolism.
Medicine: Potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Used in the development of vitamin D supplements and fortified foods.
Wirkmechanismus
(5E)-Isovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR) in the body. The VDR is a nuclear receptor that regulates the expression of genes involved in calcium and phosphorus homeostasis. Upon binding to the VDR, (5E)-Isovitamin D3 modulates the transcription of target genes, leading to increased calcium absorption in the intestines and mobilization of calcium from bones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin D3 (Cholecalciferol): The natural form of vitamin D3.
Vitamin D2 (Ergocalciferol): A plant-derived form of vitamin D.
Dihydrotachysterol: A synthetic analog of vitamin D that does not require renal activation.
Uniqueness
(5E)-Isovitamin D3 is unique due to its specific isomeric configuration, which may confer different biological activities compared to other vitamin D analogs. Its selective binding to the VDR and distinct metabolic pathways make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h11-13,19,21,24-26,28H,6-10,14-18H2,1-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBGVVOJTGHJNP-FVUVGDFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42607-12-5 |
Source


|
| Record name | Isovitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB64RG93A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

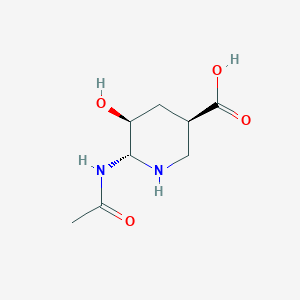

![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)


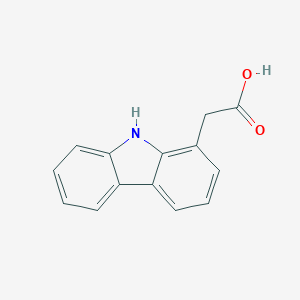
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
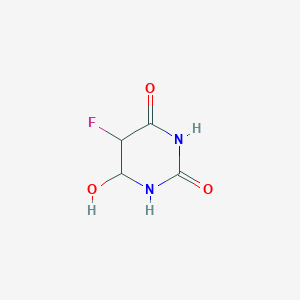
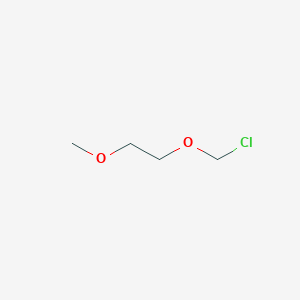
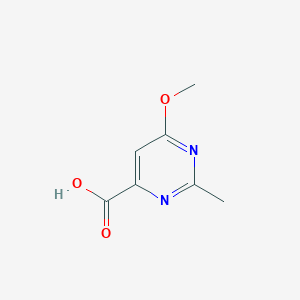

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)

